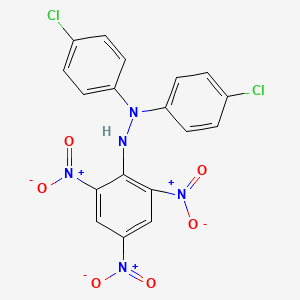
1,1-Bis(4-chlorophenyl)-2-(2,4,6-trinitrophenyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Bis(4-chlorophenyl)-2-(2,4,6-trinitrophenyl)hydrazine is a complex organic compound characterized by its unique structure, which includes two 4-chlorophenyl groups and a 2,4,6-trinitrophenyl group attached to a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(4-chlorophenyl)-2-(2,4,6-trinitrophenyl)hydrazine typically involves the reaction of 4-chlorobenzaldehyde with 2,4,6-trinitrophenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the hydrazone linkage. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. industrial processes often incorporate additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
1,1-Bis(4-chlorophenyl)-2-(2,4,6-trinitrophenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
科学的研究の応用
1,1-Bis(4-chlorophenyl)-2-(2,4,6-trinitrophenyl)hydrazine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,1-Bis(4-chlorophenyl)-2-(2,4,6-trinitrophenyl)hydrazine involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
1,1-Bis(4-chlorophenyl)-2-(2,4,6-trinitrophenyl)hydrazine: Unique due to its combination of chlorophenyl and trinitrophenyl groups.
1,1-Bis(4-chlorophenyl)-2-(2,4-dinitrophenyl)hydrazine: Similar structure but lacks one nitro group, leading to different chemical and biological properties.
1,1-Bis(4-chlorophenyl)-2-(2,4,6-trinitrophenyl)hydrazone: Similar but with a different functional group, affecting its reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
4485-81-8 |
|---|---|
分子式 |
C18H11Cl2N5O6 |
分子量 |
464.2 g/mol |
IUPAC名 |
1,1-bis(4-chlorophenyl)-2-(2,4,6-trinitrophenyl)hydrazine |
InChI |
InChI=1S/C18H11Cl2N5O6/c19-11-1-5-13(6-2-11)22(14-7-3-12(20)4-8-14)21-18-16(24(28)29)9-15(23(26)27)10-17(18)25(30)31/h1-10,21H |
InChIキー |
XBBSJCPHGTXXHU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N(C2=CC=C(C=C2)Cl)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester](/img/structure/B14167195.png)
![1-(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-3,3-dimethylbutan-2-one](/img/structure/B14167207.png)
![2-Pyrimidinamine, 4-[1-(phenylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14167226.png)
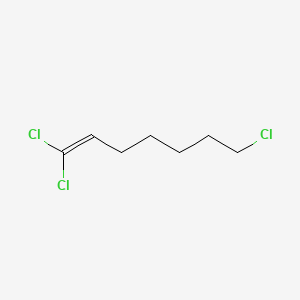
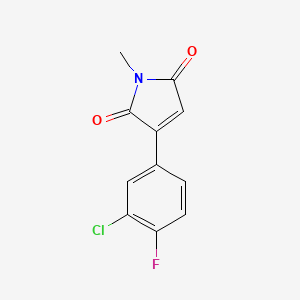
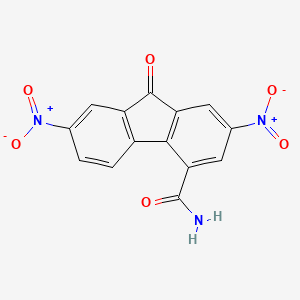
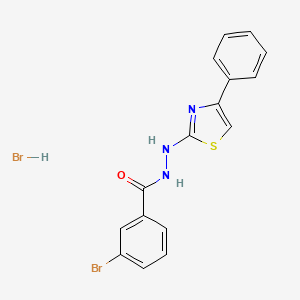

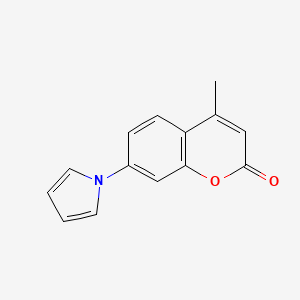

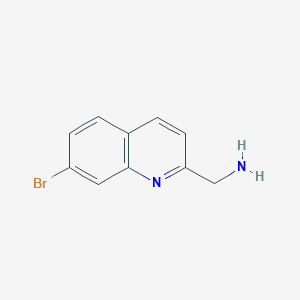

![N-[2-(1H-indol-3-yl)ethyl]-8-sulfanyloctanamide](/img/structure/B14167271.png)
![Phenol, 2-[(6-quinolinylmethylene)amino]-](/img/structure/B14167274.png)
